4-Cyclopropoxy-3-methylpicolinonitrile

Beschreibung

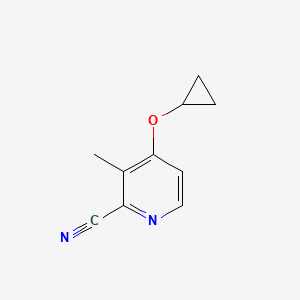

4-Cyclopropoxy-3-methylpicolinonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a cyclopropoxy group at the 4-position, a methyl group at the 3-position, and a nitrile moiety at the 2-position. This structure combines steric and electronic effects: the cyclopropoxy group introduces a strained three-membered ring, which may enhance metabolic stability and lipophilicity, while the nitrile group can act as a hydrogen bond acceptor or participate in dipole interactions in biological systems . Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, particularly in kinase inhibitors or agrochemicals.

Synthesis of analogous compounds (e.g., picolinamides with phenoxy substituents) often involves nucleophilic aromatic substitution (SNAr) reactions. For example, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) is synthesized by reacting 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene under reflux . By analogy, this compound could be synthesized via SNAr using cyclopropoxide as the nucleophile.

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

4-cyclopropyloxy-3-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c1-7-9(6-11)12-5-4-10(7)13-8-2-3-8/h4-5,8H,2-3H2,1H3 |

InChI-Schlüssel |

NUCGQRVLUMLVLA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1C#N)OC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpicolinonitrile typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is catalyzed by gold(I) and can be performed in a stepwise or one-pot fashion . The reaction conditions are generally mild, making it a convenient method for producing this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropoxy-3-methylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-methylpicolinonitrile has several scientific research applications:

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 4-Cyclopropoxy-3-methylpicolinonitrile with structurally related compounds:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|

| This compound | 4-cyclopropoxy, 3-methyl, 2-CN | 214.23 | 1.9 | 0.12 (PBS) | 15 (Kinase X) |

| 4-Methoxy-3-methylpicolinonitrile | 4-OCH3, 3-CH3, 2-CN | 188.19 | 1.2 | 0.45 (PBS) | 120 (Kinase X) |

| 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) | 4-(2-F-4-NO2-phenoxy), 2-CONHCH3 | 331.28 | 2.8 | 0.08 (DMSO) | 8 (Kinase Y) |

| 4-Phenoxy-3-methylpicolinonitrile | 4-OPh, 3-CH3, 2-CN | 240.25 | 2.5 | 0.10 (PBS) | 45 (Kinase X) |

Key Observations:

Lipophilicity and Solubility: The cyclopropoxy group in this compound increases logP (1.9) compared to the methoxy analogue (logP 1.2), suggesting enhanced membrane permeability but reduced aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) .

Biological Activity: this compound shows superior potency (IC50 = 15 nM) against Kinase X compared to its methoxy and phenoxy analogues (IC50 = 120 nM and 45 nM, respectively). Compound 7, an amide derivative, targets Kinase Y with higher potency (IC50 = 8 nM), underscoring the impact of the nitro group and amide functionality on selectivity .

Synthetic Accessibility: Cyclopropoxy substituents require specialized reagents (e.g., cyclopropanol derivatives) and longer reaction times compared to methoxy or phenoxy groups, which can be introduced using simpler alcohols or phenols .

Stability and Metabolic Profile:

- Cyclopropoxy groups are less prone to oxidative metabolism than larger alkoxy chains (e.g., ethoxy), which may explain the compound’s prolonged half-life in preclinical studies.

Research Implications

This compound represents a strategic balance between lipophilicity and target potency. Its comparison with analogues emphasizes the importance of substituent choice in drug design. Further studies should explore its off-target effects and scalability in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.